molecular formula C8H6BrN B1282943 3-Bromo-4-methylbenzonitrile CAS No. 42872-74-2

3-Bromo-4-methylbenzonitrile

Cat. No.: B1282943
CAS No.: 42872-74-2
M. Wt: 196.04 g/mol
InChI Key: VXUMRYMTYKDWMO-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzonitrile (CAS: 42872-74-2, molecular formula: C₈H₆BrN, molecular weight: 196.04 g/mol) is a brominated aromatic nitrile derivative. It is synthesized via bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of sulfonic acid, yielding a white solid with a high purity (≥98%) and density of ~1.5 g/cm³ . The compound’s reactive bromine and nitrile groups make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its applications include serving as a precursor in Suzuki-Miyaura cross-coupling reactions to generate biphenyl derivatives, which are critical in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-methylbenzonitrile involves the bromination of 4-methylbenzonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall quality of the product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom in 3-bromo-4-methylbenzonitrile undergoes substitution reactions under nucleophilic conditions. Key examples include:

Reagents and Conditions

ReagentSolventTemperatureYieldMajor Product
Sodium methoxideMethanol80°C78%3-Methoxy-4-methylbenzonitrile
Ammonia (NH₃)Ethanol120°C65%3-Amino-4-methylbenzonitrile
Potassium thiolateDMF100°C82%3-(Methylthio)-4-methylbenzonitrile

Key Findings

  • The nitrile group directs nucleophilic attack to the meta position relative to itself, while the methyl group enhances electron density at the para position .

  • Reactions proceed via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of bromide .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Toluene/H₂O (3:1)

  • Temperature: 90°C

Example :

Boronic AcidProductYield
Phenylboronic acid3-Phenyl-4-methylbenzonitrile85%
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-methylbenzonitrile76%

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Buchwald-Hartwig Amination

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Amine: Morpholine

  • Solvent: Toluene

  • Temperature: 110°C

Result : 3-Morpholino-4-methylbenzonitrile (Yield: 68%).

Radical Bromination

The methyl group undergoes radical bromination under controlled conditions:

Procedure :

  • Reactant: N-Bromosuccinimide (NBS)

  • Initiator: Benzoyl peroxide

  • Solvent: CCl₄

  • Temperature: 85°C

Product : 3-Bromo-4-(bromomethyl)benzonitrile
Yield : 95%

Reduction Reactions

The nitrile group can be selectively reduced to primary amines:

Reagent : LiAlH₄
Conditions :

  • Solvent: THF

  • Temperature: 0°C → RT
    Product : 3-Bromo-4-methylbenzylamine
    Yield : 72%

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitrile group, the methyl group facilitates limited electrophilic substitution:

Nitration :

  • Reagent: HNO₃/H₂SO₄

  • Product: 3-Bromo-4-methyl-5-nitrobenzonitrile (Yield: 34%)
    Mechanism : Nitronium ion attacks the para position relative to the methyl group .

Photochemical Reactions

UV irradiation in the presence of iodine generates aryl radicals, leading to dimerization:

Product : 4,4'-Dimethyl-3,3'-dibromobiphenyl-1,1'-dicarbonitrile
Yield : 58%

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal:

  • The C–Br bond length is 1.91 Å, indicating moderate polarization .

  • Hyperconjugation between the nitrile group and aromatic ring stabilizes transition states in substitution reactions .

Scientific Research Applications

3-Bromo-4-methylbenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.

    Industry: As a precursor for agrochemicals and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-bromo-4-methylbenzonitrile with structurally related brominated benzonitriles:

Compound CAS Number Molecular Formula Substituents Key Properties Applications
This compound 42872-74-2 C₈H₆BrN Br (C3), CH₃ (C4) Density: 1.5 g/cm³; Purity: ≥98% Suzuki coupling to form biphenyl intermediates ; pharmaceutical synthesis
2-Bromo-4-methylbenzonitrile 42872-83-3 C₈H₆BrN Br (C2), CH₃ (C4) Purity: >96% Organic synthesis; potential ligand in catalysis
4-Bromo-3-methylbenzonitrile Not specified C₈H₆BrN Br (C4), CH₃ (C3) Studied via XRD and vibrational spectroscopy Spectroscopic research; agrochemical intermediates
3-Bromo-4-nitrobenzonitrile 102000-73-7 C₇H₃BrN₂O₂ Br (C3), NO₂ (C4) Reactive nitro group Explosives research; specialty chemical synthesis
4-(3-Bromo-4-methylphenoxy)benzonitrile 132529-83-0 C₁₄H₁₀BrNO Br (C3), CH₃ (C4), O-C₆H₄-CN Molar mass: 288.14 g/mol Polymer chemistry; advanced material synthesis

Biological Activity

3-Bromo-4-methylbenzonitrile (CAS No. 42872-74-2) is a chemical compound with significant potential in various biological applications. Its structure features a bromine atom and a nitrile group attached to a methyl-substituted benzene ring, which contributes to its unique chemical properties. This article explores the biological activity of this compound, including its synthesis, pharmacological profile, and potential therapeutic applications.

  • Molecular Formula : C8_8H6_6BrN
  • Molecular Weight : 196.05 g/mol
  • Log P (Octanol-Water Partition Coefficient) : Approximately 2.63, indicating moderate lipophilicity .
  • BBB Permeability : Yes, suggesting potential central nervous system activity .

Synthesis

The synthesis of this compound typically involves the bromination of p-tolunitrile using N-bromosuccinimide (NBS) under controlled conditions. The process can be optimized for yield and purity, achieving yields around 95% in laboratory settings .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated benzonitriles can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition could have implications for drug metabolism and pharmacokinetics, making it a compound of interest in drug design and development . The following table summarizes the enzyme inhibition profile:

EnzymeInhibition Status
CYP1A2Inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor
CYP3A4Non-inhibitor

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it may induce apoptosis in specific cancer types, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Case Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
  • Case Study on Enzyme Inhibition :
    A pharmacokinetic study investigated the effects of this compound on CYP1A2 activity in human liver microsomes. Results demonstrated a dose-dependent inhibition, suggesting that this compound could influence the metabolism of co-administered drugs that are substrates for this enzyme.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-4-methylbenzonitrile in a laboratory setting?

  • Methodological Answer : this compound (CAS 42872-74-2) can be synthesized via bromination of 4-methylbenzonitrile using electrophilic brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may introduce substituents while retaining the nitrile group. Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Characterization : Confirm purity (>98% by GC) and structure via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation.
  • Safety : Use fume hoods for handling due to potential cyanide release under extreme conditions.
  • Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to mitigate environmental contamination .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Identify nitrile (2220cm1\sim 2220 \, \text{cm}^{-1}) and C-Br (600cm1\sim 600 \, \text{cm}^{-1}) stretches .
  • NMR : 1H NMR^1\text{H NMR} shows aromatic protons (δ 7.2–7.8 ppm) and methyl group (δ 2.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peak at m/zm/z 196.04 (C8_8H6_6BrN) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitrile group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. In palladium-catalyzed couplings (e.g., Buchwald-Hartwig), the bromine atom acts as a leaving group, while the nitrile stabilizes intermediates via coordination to metal catalysts. Researchers should optimize ligands (e.g., XPhos) and bases (e.g., Cs2_2CO3_3) to enhance yields .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning or disorder. Use software like SHELXL for refinement:

  • Data Collection : High-resolution (<1.0A˚<1.0 \, \text{Å}) X-ray diffraction.
  • Validation : Check R-factor convergence (R1<5%R_1 < 5\%) and ADDSYM alerts in PLATON.
    Example: A 2022 study resolved disorder in a trifluoromethyl analogue using iterative refinement cycles .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The nitrile group creates a partial positive charge at the bromine-adjacent carbon, favoring nucleophilic attack at that position. Compare with experimental kobsk_{\text{obs}} values under varying solvents (DMF vs. THF) to validate predictions .

Properties

IUPAC Name

3-bromo-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMRYMTYKDWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554101
Record name 3-Bromo-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-74-2
Record name 3-Bromo-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methylbenzonitrile
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Synthesis routes and methods

Procedure details

3-Bromo-4-methyl-benzoic acid (3 g) in toluene (75 ml) was treated with oxalyl chloride (10 ml) and DMF (4 drops). The mixture was then stirred at 20 C for 3 h. and then the solvent evaporated giving a yellow solid. This in turn was dissolved in THF (30 ml) containing N-methyl-morpholine (1.5 ml). Aqueous ammonia (0.880, 40 ml) was then added and the mixture stirred for 18 h. The THF was then evaporated and the resulting amide intermediate collected by filtration as a colourless solid (2.9 g). This material was then suspended in thionyl chloride (35 ml) and was heated to 85 C for 6 h. The excess reagent was then evaporated and the residue purified on silica gel. Elution with 5-50% ethyl acetate in hexane gave the title compound as a white solid (1.4 g)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-4-methylbenzonitrile
3-Bromo-4-methylbenzonitrile
3-Bromo-4-methylbenzonitrile
3-Bromo-4-methylbenzonitrile
3-Bromo-4-methylbenzonitrile
3-Bromo-4-methylbenzonitrile

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